Potent and Selective Urotensin-II (UII) Receptor Agonism: A Quantified Lead Scaffold
The isochroman-1-one scaffold serves as a validated platform for potent and selective non-peptide agonists of the GPR14/urotensin-II (UII) receptor. The parent derivative, AC-7954, demonstrated a defined functional EC50 value in a cell-based assay. Subsequent optimization efforts led to a compound with an approximately 6-fold improvement in potency, solidifying the scaffold's value in GPCR drug discovery [1][2].
| Evidence Dimension | Functional Agonist Potency at Human UII Receptor (EC50) |
|---|---|
| Target Compound Data | 51 nM (for optimized derivative 28: 3-(3,4-dichlorophenyl)-6,7-dimethyl-3-(2-dimethylaminoethyl)isochroman-1-one) |
| Comparator Or Baseline | 300 nM (for baseline derivative AC-7954: 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride) |
| Quantified Difference | ~6-fold improvement in potency within the isochromanone series |
| Conditions | Functional cell-based assay (R-SAT) using recombinant human UII receptors [1] |
Why This Matters
This data demonstrates a clear, quantifiable structure-activity relationship (SAR) that allows for rational optimization of the isochroman-1-one core, a critical advantage for drug development procurement over scaffolds with uncharacterized or flat SAR.
- [1] Lehmann, F., Currier, E. A., Olsson, R., Hacksell, U., & Luthman, K. (2010). Optimization of isochromanone based urotensin II receptor agonists. *Bioorganic & Medicinal Chemistry*, *18*(13), 4844-4854. View Source
- [2] Croston, G. E., Olsson, R., Currier, E. A., Burstein, E. S., Weiner, D., Nash, N., ... & Hacksell, U. (2002). Discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor: 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954). *Journal of Medicinal Chemistry*, *45*(23), 4950-4953. View Source
